REACTION_CXSMILES
|
C(=O)([O-])[O-].[Mg+2].[C:6]1([O-:12])[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1.[Na+].Br[C:15]1[CH:16]=[C:17]([CH3:22])[CH:18]=[CH:19][C:20]=1[F:21]>C1C2C(=CC=CC=2)C=CN=1.[Cu-]=O>[F:21][C:20]1[CH:19]=[CH:18][C:17]([CH3:22])=[CH:16][C:15]=1[O:12][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1 |f:0.1,2.3|
|
Name
|
|
Quantity
|
84.3 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Mg+2]
|
Name
|
|
Quantity
|
128 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)[O-].[Na+]
|
Name
|
|
Quantity
|
189 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C=CC1F)C
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C1=NC=CC2=CC=CC=C12
|
Name
|
|
Quantity
|
50 g
|
Type
|
catalyst
|
Smiles
|
[Cu-]=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
160 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was subsequently stirred at this temperature for 15 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Thereafter, the reaction mixture was cooled
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
The cyclohexane solution was washed with hydrochloric acid and water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulphate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
DISTILLATION
|
Details
|
After distillation of the residue
|
Reaction Time |
15 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=C(C=C1)C)OC1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 170 g | |
YIELD: PERCENTYIELD | 84.1% | |
YIELD: CALCULATEDPERCENTYIELD | 84.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |